molecular formula C11H15NO B1386585 N-(2-phenoxyethyl)cyclopropanamine CAS No. 16690-27-0

N-(2-phenoxyethyl)cyclopropanamine

Cat. No. B1386585
CAS RN: 16690-27-0
M. Wt: 177.24 g/mol
InChI Key: AVYSMSUAQDWIMC-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)cyclopropanamine is a chemical compound with the linear formula C11H16ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of N-(2-phenoxyethyl)cyclopropanamine is 213.709 . The molecular formula is C11H16ClNO .


Physical And Chemical Properties Analysis

N-(2-phenoxyethyl)cyclopropanamine has a molecular weight of 213.709 . The density is predicted to be 1.05±0.1 g/cm3, and the boiling point is predicted to be 291.9±23.0 °C .

Future Directions

N-(2-phenoxyethyl)cyclopropanamine is provided to early discovery researchers as part of a collection of rare and unique chemicals . It could potentially be used in future research and development efforts.

properties

IUPAC Name

N-(2-phenoxyethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-9-8-12-10-6-7-10/h1-5,10,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYSMSUAQDWIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenoxyethyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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